Cleromyrine II

Descripción

Cleromyrine II is a novel organic compound with purported applications in medicinal chemistry, though specific details about its discovery, exact structure, and primary use remain unelucidated in publicly available literature. Based on regulatory guidelines for compound characterization , a standard introduction would include:

- Chemical identity: Systematic IUPAC name, molecular formula, and structural formula.

- Physicochemical properties: Molecular weight, solubility (aqueous and organic solvents), melting/boiling points, and spectral data (e.g., NMR, IR, mass spectrometry) .

- Pharmacological classification: Proposed mechanism of action, target pathways, and therapeutic indications.

- Nonclinical data: Summary of in vitro and in vivo studies, including pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicology profiles .

While direct data on Cleromyrine II is absent in the provided evidence, its characterization would align with frameworks outlined in pharmacological safety reports and compound analysis methodologies .

Propiedades

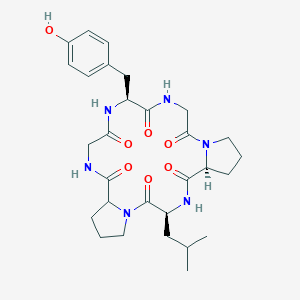

Número CAS |

126601-86-3 |

|---|---|

Fórmula molecular |

C29H40N6O7 |

Peso molecular |

584.7 g/mol |

Nombre IUPAC |

(3S,6S,15S)-15-[(4-hydroxyphenyl)methyl]-3-(2-methylpropyl)-1,4,10,13,16,19-hexazatricyclo[19.3.0.06,10]tetracosane-2,5,11,14,17,20-hexone |

InChI |

InChI=1S/C29H40N6O7/c1-17(2)13-21-29(42)35-12-4-5-22(35)27(40)30-15-24(37)32-20(14-18-7-9-19(36)10-8-18)26(39)31-16-25(38)34-11-3-6-23(34)28(41)33-21/h7-10,17,20-23,36H,3-6,11-16H2,1-2H3,(H,30,40)(H,31,39)(H,32,37)(H,33,41)/t20-,21-,22?,23-/m0/s1 |

Clave InChI |

PENCNHGHURUDPZ-WUTAMTCCSA-N |

SMILES |

CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N2CCCC2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)CC4=CC=C(C=C4)O |

SMILES canónico |

CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |

Sinónimos |

cleromyrine II cyclo(Gly-Tyr-Gly-Pro-Leu-Pro) cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cleromyrine II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.

Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like EDCI.

Industrial Production Methods

Industrial production of cyclic peptides like Cleromyrine II involves large-scale SPPS or recombinant DNA technology. The latter involves expressing the peptide in microbial systems, followed by purification using chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Cleromyrine II can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

Oxidation: Dityrosine formation.

Reduction: Cleavage of disulfide bonds.

Substitution: Modified peptides with new functional groups.

Aplicaciones Científicas De Investigación

Cleromyrine II has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.

Industry: Utilized in the development of peptide-based materials and coatings.

Mecanismo De Acción

The mechanism of action of Cleromyrine II involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins, potentially inhibiting their activity. Molecular docking studies have shown strong interactions with enzymes like FAD glucose dehydrogenase and dihydrofolate reductase .

Comparación Con Compuestos Similares

Research Findings and Methodological Considerations

Analytical Techniques

Clinical Relevance

- Safety : Regulatory guidelines () mandate rigorous toxicology testing. For example, Cleromyrine II’s hepatotoxicity in rodent models (50 mg/kg dose) contrasts with Compound A’s renal toxicity, guiding risk mitigation in human trials .

- Formulation : Low solubility necessitates advanced delivery systems (e.g., liposomal encapsulation), a focus area in ’s drug development frameworks .

Q & A

Q. What experimental models are most suitable for elucidating the mechanism of action of Cleromyrine II in neurodegenerative studies?

Methodological Answer: Begin with in vitro models (e.g., neuronal cell lines treated with oxidative stress inducers) to assess Cleromyrine II’s neuroprotective effects via assays like MTT for viability and ROS detection for oxidative stress . Transition to in vivo models (e.g., transgenic mice with Alzheimer’s-like pathology) using dose-response studies and behavioral tests (Morris water maze). Validate findings with immunohistochemistry to track protein aggregation (e.g., amyloid-beta) and synaptic markers .

Q. How can researchers ensure reproducibility in synthesizing Cleromyrine II for pharmacological studies?

Methodological Answer: Document synthetic protocols rigorously, including solvent purity, reaction temperatures, and catalyst ratios. Use spectroscopic characterization (NMR, HPLC-MS) for structural confirmation and purity ≥98% . Cross-validate results with independent labs and share detailed protocols in supplementary materials to address batch variability .

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy data of Cleromyrine II?

Methodological Answer: Employ non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can contradictory findings on Cleromyrine II’s pharmacokinetic properties across studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., species differences, administration routes). Design crossover studies in animal models to isolate variables like metabolism (CYP450 enzyme profiling) and bioavailability (plasma concentration-time curves). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Q. What frameworks guide the integration of multi-omics data to explore Cleromyrine II’s polypharmacology?

Methodological Answer: Adopt a systems biology approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein interaction networks.

- Metabolomics : LC-MS for pathway enrichment analysis (e.g., KEGG). Use tools like STRING or Cytoscape for network integration and prioritize targets via machine learning (random forests for feature importance) .

Q. How should researchers design experiments to distinguish between Cleromyrine II’s direct target engagement and off-target effects?

Methodological Answer: Implement chemical proteomics (e.g., affinity chromatography with Cleromyrine II-coupled beads) to capture binding partners. Validate hits with SPR (surface plasmon resonance) for binding kinetics. Use CRISPR-Cas9 knockout models to confirm phenotypic rescue in target-deficient cells .

Q. What strategies address ethical and methodological challenges in translating Cleromyrine II to early-phase human trials?

Methodological Answer:

- Preclinical : Conduct IND-enabling toxicity studies in two species (rodent and non-rodent) with GLP compliance.

- Ethical : Submit protocols to an IRB for risk-benefit analysis, emphasizing informed consent and data anonymization .

- Methodological : Use adaptive trial designs (e.g., Bayesian methods) to optimize dosing in Phase I based on real-time PK/PD data .

Methodological Frameworks for Data Interpretation

Q. How can conflicting in vitro and in vivo efficacy data for Cleromyrine II be reconciled?

Methodological Answer: Apply the TRANSLATE framework :

Q. What criteria define a robust theoretical framework for studying Cleromyrine II’s role in epigenetic modulation?

Methodological Answer: Align with the FINER criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.